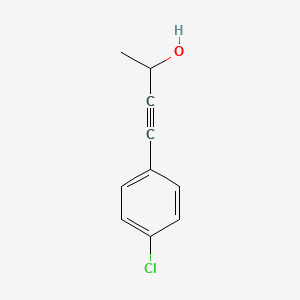![molecular formula C9H16F5NO2 B6323157 2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine CAS No. 1274892-18-0](/img/structure/B6323157.png)
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine is a chemical compound characterized by its unique structure, which includes a pentafluoropentoxy group attached to an ethoxyethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine typically involves multiple steps, starting with the preparation of the pentafluoropentoxy intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxy derivative, which is subsequently aminated to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoropentoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluoropentoxy oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoropentoxy group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The ethoxyethylamine backbone provides structural stability and facilitates the compound’s integration into larger molecular frameworks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4,4,5,5,5-Trifluoropentoxy)ethoxy]ethylamine
- 2-[2-(4,4,5,5,5-Hexafluoropentoxy)ethoxy]ethylamine
- 2-[2-(4,4,5,5,5-Tetrafluoropentoxy)ethoxy]ethylamine
Uniqueness
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine is unique due to the presence of five fluorine atoms in the pentafluoropentoxy group, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and improved binding interactions with biological targets compared to its analogs with fewer or more fluorine atoms.
Eigenschaften
IUPAC Name |
2-[2-(4,4,5,5,5-pentafluoropentoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F5NO2/c10-8(11,9(12,13)14)2-1-4-16-6-7-17-5-3-15/h1-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSLJASEFZERBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)





![N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B6323139.png)


